4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine is an organic compound classified under the pyrimidine family, which are heterocyclic aromatic compounds. This specific compound features a pyrimidine ring that is substituted with a 4-chlorophenoxy group, a methoxy group, and a phenyl group. Its unique structure allows it to participate in various chemical reactions and applications, making it significant in medicinal chemistry, agriculture, and material science.
The compound is identified by the CAS number 477864-14-5 and has gained attention for its potential therapeutic applications. Pyrimidines like this compound are known for their role in biological systems and have been extensively studied for their pharmacological properties.
The synthesis of 4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to ensure successful cyclization and substitution. The choice of solvents and catalysts (e.g., palladium for coupling reactions) is critical for optimizing yields.
The molecular formula of 4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine is C16H14ClN3O2, with a molecular weight of approximately 331.76 g/mol. Its structure includes:
The compound's InChI representation is InChI=1S/C16H14ClN3O2/c17-10-1-3-11(4-2-10)22-12-5-6-13(14(18)9-12)15-7-8-20-16(19)21-15/h1-9H,(H2,19,20,21)
which provides insight into its structural connectivity .
4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to maximize yield and minimize by-products. For instance, oxidation reactions may require acidic conditions to facilitate the transformation effectively.
The mechanism of action for 4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine largely depends on its application:
The precise mechanisms are often elucidated through biochemical assays that assess the compound's effects on target proteins or pathways in vitro and in vivo.
Key physical properties include:
Chemical properties relevant to this compound include:
The density of the compound is reported to be around 1.3 g/cm³, indicating its relatively high mass compared to volume .
4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine has several noteworthy applications:
CAS No.: 4682-03-5
CAS No.: 11002-90-7
CAS No.: 3562-75-2
CAS No.: 14680-51-4
CAS No.: 54061-45-9